Alendronic Acid

Description

Propriétés

IUPAC Name |

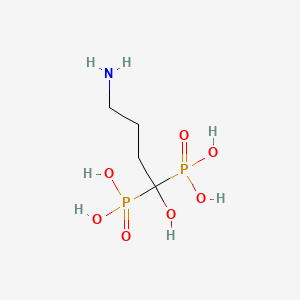

(4-amino-1-hydroxy-1-phosphonobutyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H13NO7P2/c5-3-1-2-4(6,13(7,8)9)14(10,11)12/h6H,1-3,5H2,(H2,7,8,9)(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSPWJRAVKPPFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(O)(P(=O)(O)O)P(=O)(O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13NO7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

121268-17-5 (mono-hydrochloride salt, trihydrate) | |

| Record name | Alendronic acid [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066376361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5022568 | |

| Record name | Alendronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alendronic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001915 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Fine white powder | |

CAS No. |

66376-36-1 | |

| Record name | Alendronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66376-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alendronic acid [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066376361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alendronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00630 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alendronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphonic acid, P,P'-(4-amino-1-hydroxybutylidene)bis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphonic acid, P,P'-(4-amino-1-hydroxybutylidene)bis- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALENDRONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1J18R4W8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Alendronic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7990 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Alendronic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001915 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

233-235 °C (decomposes), MP: 257-262.5 °C. Soluble in water; very slightly soluble in alcohol. Practically insoluble in chloroform. /Alendronic acid, monosodium salt trihydrate/ | |

| Record name | Alendronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00630 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alendronic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7990 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Alendronic Acid on Osteoclasts

Abstract

Alendronic acid, a potent nitrogen-containing bisphosphonate (N-BP), is a cornerstone therapy for osteoporosis and other diseases of excessive bone resorption.[1][2] Its primary mechanism of action involves the targeted inhibition of osteoclast function and the induction of apoptosis. This is achieved through the specific disruption of the intracellular mevalonate pathway.[3] This technical guide provides a detailed examination of the molecular and cellular events initiated by this compound within osteoclasts. It includes a summary of key quantitative data, detailed experimental protocols for assessing its effects, and visual diagrams of the critical signaling pathways and experimental workflows.

Core Mechanism: Inhibition of Farnesyl Pyrophosphate Synthase (FPPS)

The pharmacological activity of this compound is centered on its interference with the mevalonate biosynthetic pathway, a critical metabolic route for producing isoprenoid lipids.[4][5] These lipids, particularly farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are essential for the post-translational modification (prenylation) of small GTP-binding proteins.[5][6]

Upon administration, this compound exhibits a high affinity for hydroxyapatite, the mineral component of bone, leading to its accumulation at sites of active bone remodeling.[3][7] During bone resorption, osteoclasts internalize the drug from the bone matrix.[3][6] Inside the osteoclast, this compound directly inhibits the enzyme Farnesyl Pyrophosphate Synthase (FPPS) .[8][9] FPPS catalyzes the sequential condensation of isopentenyl pyrophosphate (IPP) with dimethylallyl pyrophosphate (DMAPP) to form geranyl pyrophosphate (GPP), and subsequently, the condensation of GPP with another IPP molecule to yield FPP.[5]

Crystallography studies have revealed that alendronate acts as a competitive inhibitor, binding to the GPP/DMAPP binding site of FPPS.[8] This inhibition blocks the synthesis of both FPP and its downstream product, GGPP.[5] The depletion of these isoprenoid lipids is the initiating event that leads to the downstream cellular effects on the osteoclast.

Caption: Inhibition of the Mevalonate Pathway by this compound.

Quantitative Data: Enzyme Inhibition and Cellular Effects

The potency of this compound and other bisphosphonates is quantified by their half-maximal inhibitory concentration (IC₅₀) against FPPS and their effects on osteoclast function and viability at various concentrations.

Table 1: Inhibition of Farnesyl Diphosphate Synthase (FPPS) by Bisphosphonates

| Compound | Target Enzyme | IC₅₀ (nM) | Preincubation Effect | Source |

|---|---|---|---|---|

| Alendronate | Recombinant Human FPPS | 460 | 15 min preincubation | [9] |

| Alendronate | Liver Cytosolic Extract | 1700 | Not specified | [9] |

| Alendronate | Human FPPS | 2250 (initial) | Decreased to 260 nM after 10 min | [10] |

| Risedronate | Recombinant Human FPPS | 3.9 | 15 min preincubation | [9] |

| Pamidronate | Recombinant Human FPPS | 500 | 15 min preincubation | [9] |

| Etidronate | Recombinant Human FPPS | 80,000 (80 µM) | Negligible inhibition | [9] |

| Clodronate | Recombinant Human FPPS | No inhibition | Not applicable |[9] |

Table 2: In Vitro Effects of Alendronate on Osteoclasts and Other Cells

| Cell Type / Assay | Alendronate Concentration | Observed Effect | Source |

|---|---|---|---|

| RAW 264.7-derived Osteoclasts | 10⁻¹⁰ M | Maximum inhibition of TRAP activity and expression | [11] |

| RAW 264.7-derived Osteoclasts | 10⁻⁶ M - 10⁻¹² M | Significant decrease in TRAP and Cathepsin K expression | [11] |

| Human Periodontal Fibroblasts | ≥10⁻⁵ M | Significant inhibition of proliferation (cytotoxicity) | [11] |

| Rat Peripheral Blood Mononuclear Cells | 10⁻⁶ M | Cytotoxic effect | [12][13] |

| Rat Peripheral Blood Mononuclear Cells | 10⁻⁸ M and 10⁻¹⁰ M | Promoted proliferation and osteoclast-like cell formation | [12][13] |

| Murine Bone Marrow Osteoclasts | 50 µM | Reduced cell viability to 40% of control | [8] |

| Osteoclast Bone Resorption | 10⁻⁵ M | Almost complete abolishment of resorption in co-cultures |[14] |

Downstream Cellular Consequences in Osteoclasts

The inhibition of FPPS triggers a cascade of events that disrupt essential osteoclast functions, ultimately leading to cell death.

Disruption of Protein Prenylation and Cytoskeletal Integrity

Small GTPases such as Ras, Rho, Rac, and Rab proteins are critical for intracellular signaling and cytoskeletal organization.[4][5] Their function is dependent on prenylation, the covalent attachment of FPP or GGPP, which anchors them to cellular membranes. The depletion of GGPP due to FPPS inhibition prevents the geranylgeranylation of Rho and Rac family proteins.[6] This leads to:

-

Loss of the Ruffled Border: The ruffled border, a highly folded membrane structure essential for secreting acid and enzymes to resorb bone, is disassembled.[7]

-

Disruption of the Actin Ring: The integrity of the actin cytoskeleton, which forms a sealing zone to isolate the resorption lacuna, is compromised.[15]

-

Impaired Vesicular Trafficking: Rab proteins, which regulate vesicle transport to the ruffled border, become dysfunctional, further impairing the resorptive machinery.[6]

Induction of Apoptosis

Prolonged disruption of small GTPase signaling is a potent pro-apoptotic signal in osteoclasts.[4][16] Alendronate-induced apoptosis is a key component of its mechanism for reducing osteoclast numbers.[8] The signaling pathway involves:

-

Inhibition of Geranylgeranylation: As described, this is the initiating event.[16]

-

Caspase Activation: The disruption of survival signals leads to the activation of the caspase cascade, the central executioners of apoptosis.[16]

-

Cleavage of Mst1 Kinase: All tested bisphosphonates, including alendronate, induce the caspase-dependent cleavage of Mammalian Sterile 20-like (Mst) kinase 1. This cleavage generates an active 34-kDa fragment that is associated with the progression of apoptosis.[16]

It is important to note that alendronate can inhibit bone resorption at concentrations lower than those required to induce apoptosis, suggesting that the disruption of osteoclast function and the induction of apoptosis are distinct, albeit related, consequences.[15]

Caption: Downstream Signaling Cascade of Alendronate in Osteoclasts.

Key Experimental Protocols

The following are generalized protocols for foundational assays used to study the effects of this compound on osteoclasts in vitro.

In Vitro Osteoclastogenesis Assay

This protocol describes the differentiation of macrophage precursors into mature, multinucleated osteoclasts.

-

Cell Seeding: Isolate bone marrow macrophages (BMMs) from mice or rats, or use a precursor cell line like RAW 264.7.[11][17] Seed cells in a 96-well plate at a density of 1-2 x 10⁴ cells/well in α-MEM supplemented with 10% FBS.

-

Differentiation Induction: Culture cells in the presence of Macrophage Colony-Stimulating Factor (M-CSF; e.g., 10-30 ng/mL) for 2-3 days to induce proliferation and expression of RANK.[17]

-

Osteoclast Formation: Replace the medium with fresh medium containing M-CSF and Receptor Activator of Nuclear Factor κB Ligand (RANKL; e.g., 30-100 ng/mL).[11]

-

Treatment: Concurrently, add this compound at various concentrations (e.g., 10⁻¹² M to 10⁻⁵ M) to the culture medium. Include a vehicle control.[11]

-

Culture: Culture the cells for an additional 4-7 days, replacing the medium every 2-3 days with fresh medium containing growth factors and the respective alendronate concentration.

-

Analysis: At the end of the culture period, fix the cells and perform Tartrate-Resistant Acid Phosphatase (TRAP) staining (see Protocol 4.3). TRAP-positive, multinucleated (≥3 nuclei) cells are identified as mature osteoclasts.

Bone Resorption (Pit) Assay

This assay directly measures the functional ability of osteoclasts to resorb a mineralized substrate.

-

Prepare Substrate: Use commercially available bone-mimetic substrates (e.g., calcium phosphate-coated plates) or sterile dentin/bone slices.

-

Generate Osteoclasts: Differentiate osteoclasts directly on the resorption substrate as described in Protocol 4.1, or generate them separately and re-seed mature osteoclasts onto the substrate.

-

Treatment: Add this compound at desired concentrations to the culture medium during the resorption phase.

-

Culture: Culture for 24-72 hours to allow for resorption to occur.

-

Cell Removal: Remove the osteoclasts from the substrate by treating with a cell-lysing agent (e.g., ammonium hydroxide or bleach).

-

Visualization and Quantification: Stain the resorption pits with a dye such as Toluidine Blue or use reflective light microscopy.[18][19] Quantify the total resorbed area per substrate using image analysis software.

Caption: Generalized Workflow for an In Vitro Bone Resorption Assay.

Tartrate-Resistant Acid Phosphatase (TRAP) Staining

TRAP is a characteristic enzyme expressed at high levels in osteoclasts and serves as a reliable marker for their identification.

-

Cell Culture: Culture and treat cells as described in Protocol 4.1.

-

Fixation: After the culture period, aspirate the medium and wash cells with PBS. Fix the cells with a suitable fixative (e.g., 10% formalin or 4% paraformaldehyde in PBS) for 10 minutes at room temperature.

-

Permeabilization: Wash the fixed cells with PBS and permeabilize with a solution of 0.1% Triton X-100 in PBS for 5 minutes (optional, but improves staining).

-

Staining: Wash cells again and incubate with a TRAP staining solution (commercially available kits are recommended, typically containing a naphthol substrate and a diazonium salt in an acidic buffer containing tartrate). Incubate at 37°C for 15-60 minutes, or until a deep red/purple color develops in the osteoclasts.

-

Counterstaining: Wash the cells and counterstain the nuclei with a nuclear stain like DAPI or hematoxylin to allow for the counting of nuclei within each TRAP-positive cell.

-

Imaging: Visualize under a light microscope. TRAP-positive cells will appear red/purple.

Conclusion

The mechanism of action of this compound on osteoclasts is a well-defined, multi-step process initiated by the specific, potent inhibition of the enzyme Farnesyl Pyrophosphate Synthase. This single molecular event disrupts the critical post-translational prenylation of small GTPases, leading to profound downstream consequences, including the disorganization of the osteoclast cytoskeleton, the loss of the resorptive ruffled border, and the induction of caspase-mediated apoptosis. The quantitative potency of alendronate, demonstrable through in vitro assays, solidifies its role as a highly effective anti-resorptive agent for the clinical management of bone disorders.

References

- 1. Alendronate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Alendronate Sodium? [synapse.patsnap.com]

- 4. Alendronate Enhances Osteogenic Differentiation of Bone Marrow Stromal Cells: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alendronate mechanism of action: geranylgeraniol, an intermediate in the mevalonate pathway, prevents inhibition of osteoclast formation, bone resorption, and kinase activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Small interfering RNA knocks down the molecular target of alendronate, farnesyl pyrophosphate synthase, in osteoclast and osteoblast cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alendronate is a specific, nanomolar inhibitor of farnesyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Effects of alendronate on osteoclast formation and activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Effect of Alendronate on Osteoclastogenesis in Different Combinations of M-CSF and RANKL Growth Factors [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Osteoclast activation: potent inhibition by the bisphosphonate alendronate through a nonresorptive mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of bone resorption by alendronate and risedronate does not require osteoclast apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Bisphosphonates act directly on the osteoclast to induce caspase cleavage of mst1 kinase during apoptosis. A link between inhibition of the mevalonate pathway and regulation of an apoptosis-promoting kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Alendronate promotes osteoblast differentiation and bone formation in ovariectomy-induced osteoporosis through interferon-β/signal transducer and activator of transcription 1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. spandidos-publications.com [spandidos-publications.com]

- 19. academic.oup.com [academic.oup.com]

The Dawn of a New Bone-Building Era: A Technical Guide to the Discovery and Synthesis of Aminobisphosphonates

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, mechanism of action, and synthesis of aminobisphosphonates, with a particular focus on the pioneering compound, alendronic acid. First synthesized in the 19th century for industrial applications, the therapeutic potential of bisphosphonates in treating bone disorders was not realized until the late 1960s. The subsequent development of nitrogen-containing bisphosphonates (N-BPs), such as this compound, marked a significant leap forward, offering substantially more potent inhibition of bone resorption. This guide details the pivotal signaling pathways affected by these compounds, presents quantitative data on their efficacy, and provides comprehensive experimental protocols for their synthesis, offering a valuable resource for researchers in the field of bone biology and drug development.

Discovery and Development of Aminobisphosphonates

The journey of bisphosphonates from industrial chemicals to blockbuster drugs is a testament to scientific serendipity and targeted drug design. Initially synthesized in 1865 in Germany for use in the textile and fertilizer industries, their biological relevance remained undiscovered for over a century.[1] In the late 1960s, researchers investigating inorganic pyrophosphates, which were found to inhibit calcium carbonate precipitation, turned their attention to the more stable bisphosphonates.[1] This led to the development of the first generation of non-nitrogenous bisphosphonates, such as etidronate and clodronate, in the 1970s and 1980s.[2]

A significant breakthrough came with the introduction of a nitrogen atom into the bisphosphonate structure, giving rise to the more potent second-generation aminobisphosphonates. Alendronate was first synthesized in the 1970s, and its potent anti-resorptive properties were identified by investigators at the Istituto Gentili in the 1980s.[3][4] This led to the development of alendronate sodium (Fosamax®), which was first marketed in 1994 and received FDA approval for the treatment of osteoporosis in 1995.[1][3] The key structural feature of aminobisphosphonates, a nitrogen atom in the side chain, dramatically enhances their inhibitory effect on osteoclasts, the cells responsible for bone breakdown.[2]

Mechanism of Action: Inhibition of the Mevalonate Pathway

Nitrogen-containing bisphosphonates exert their therapeutic effect by targeting a key enzyme in the mevalonate pathway: farnesyl pyrophosphate synthase (FPPS).[5][6][7][8][9][10][11][12] This pathway is crucial for the production of isoprenoid lipids, which are essential for various cellular processes.

The inhibition of FPPS by aminobisphosphonates leads to a cascade of events within osteoclasts:

-

Reduced Isoprenoid Synthesis: The blockage of FPPS prevents the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[5][9]

-

Impaired Protein Prenylation: FPP and GGPP are vital for the post-translational modification of small GTP-binding proteins, such as Ras, Rho, and Rac, in a process called prenylation.[7][13]

-

Disruption of Osteoclast Function: Prenylated GTPases are essential for maintaining the cytoskeletal integrity, membrane ruffling, and trafficking necessary for osteoclast-mediated bone resorption.[7]

-

Induction of Apoptosis: The disruption of these critical cellular functions ultimately leads to osteoclast apoptosis (programmed cell death), thereby reducing bone resorption.[13][14]

The following diagram illustrates the signaling pathway of aminobisphosphonate action:

Caption: Aminobisphosphonates inhibit FPPS in the mevalonate pathway.

Quantitative Data: Inhibitory Potency of Aminobisphosphonates

The potency of aminobisphosphonates is quantified by their half-maximal inhibitory concentration (IC50) against FPPS. The following table summarizes the IC50 values for several common bisphosphonates, highlighting the superior potency of the nitrogen-containing compounds.

| Bisphosphonate | Type | IC50 (nM) |

| Risedronate | Nitrogen-containing | 3.9[8] |

| Alendronate | Nitrogen-containing | 460[8] |

| Pamidronate | Nitrogen-containing | 500[8] |

| Etidronate | Non-nitrogen-containing | 80,000[8] |

| Clodronate | Non-nitrogen-containing | No inhibition |

Synthesis of this compound: Methodologies and Yields

The synthesis of this compound typically starts from 4-aminobutyric acid (GABA) and involves the formation of the characteristic P-C-P bond. Several methods have been reported, with variations in reagents, solvents, and reaction conditions.

The following diagram outlines a general experimental workflow for the synthesis of this compound:

Caption: A typical workflow for the synthesis of this compound.

The table below summarizes various reported methods for the synthesis of this compound, along with their respective yields.

| Starting Material | Key Reagents | Solvent/Conditions | Reported Yield (%) | Reference |

| N-phthalimido-GABA chloride | Phosphorous acid, Phosphorus trichloride | - | 57 | [15][16] |

| 4-Aminobutyric acid | Phosphorous acid, Phosphorus trichloride | Ionic liquid, 55-65°C | 92.3 | [17] |

| N-phthalimido-GABA | Phosphorous acid, Phosphorus trichloride | 130°C, then 6N HCl | 19.4 | [15][16] |

| N-phthalimido-GABA | Phosphorous acid, Phosphorus trichloride | 80°C, then 48% HBr | 38 | [15][16] |

| N-maleimido-GABA | Phosphorous acid, Phosphorus trichloride | 80°C, then HBr/acetic acid | 21 | [15][16] |

| 4-Aminobutyric acid | Phosphorus trichloride | Methanesulfonic acid, 75°C | 58 (reproducible) | [18] |

| 4-Aminobutyric acid | Phosphorus trichloride | Methanesulfonic acid | 80-90 (crude) | [18] |

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound, based on published literature.

Protocol 1: Synthesis of this compound from N-phthalimido-GABA chloride

This protocol is adapted from a patented method.[15][16]

Materials:

-

N-phthalimido-GABA chloride

-

Phosphorous acid

-

Phosphorus trichloride

-

6N Hydrochloric acid

-

95% Ethanol

Procedure:

-

To a reaction vessel, add N-phthalimido-GABA chloride and phosphorous acid.

-

Slowly add phosphorus trichloride dropwise over 15 minutes.

-

Heat the reaction mixture to 80°C and maintain this temperature for 3 hours.

-

Add a solution of 6N HCl dropwise.

-

Reflux the reaction mixture for 24 hours.

-

Cool the mixture to 5°C to precipitate phthalic acid.

-

Remove the phthalic acid by filtration.

-

Distill the filtrate to dryness.

-

Add 95% ethanol to the residue to precipitate this compound.

-

Reflux the mixture for 1 hour and then cool to 25°C.

-

Collect the this compound by filtration.

-

Wash the product with 95% ethanol.

-

Dry the final product in a vacuum oven.

Protocol 2: Synthesis of Alendronate Sodium Trihydrate from this compound

This protocol is for the preparation of the sodium salt form.[19]

Materials:

-

This compound (anhydrous or hydrated)

-

Sodium hydroxide

-

Hydrochloric acid

-

Deionized water

Procedure:

-

Create a slurry of this compound in deionized water.

-

Heat the slurry to approximately 58-60°C.

-

Add a strong base, such as sodium hydroxide, to react with the this compound.

-

Adjust the pH of the solution to a range of 4.3 - 4.4 using sodium hydroxide or hydrochloric acid.

-

Filter the solution while hot (58-60°C).

-

Concentrate the filtrate to a target volume.

-

Cool the concentrated solution to 0-5°C and age for a minimum of 10 hours to induce crystallization.

-

Isolate the crystals by filtration.

-

Wash the crystals with cold deionized water (1-5°C).

-

Dry the product to the desired level of hydration.

Conclusion

The discovery and development of aminobisphosphonates, particularly this compound, have revolutionized the treatment of osteoporosis and other bone-related disorders. Their mechanism of action, centered on the inhibition of farnesyl pyrophosphate synthase, provides a clear example of targeted drug therapy. The synthetic routes to this compound are well-established, offering viable pathways for its production. This guide has provided a comprehensive overview of the key technical aspects of aminobisphosphonates, from their historical discovery to their chemical synthesis and biological activity, serving as a valuable resource for ongoing research and development in this critical therapeutic area.

References

- 1. Alendronate - Proteopedia, life in 3D [proteopedia.org]

- 2. Discovery and development of bisphosphonates - Wikipedia [en.wikipedia.org]

- 3. History of alendronate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small interfering RNA knocks down the molecular target of alendronate, farnesyl pyrophosphate synthase, in osteoclast and osteoblast cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bisphosphonates pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alendronate is a specific, nanomolar inhibitor of farnesyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What are FDPS inhibitors and how do they work? [synapse.patsnap.com]

- 10. The bisphosphonate acute phase response: rapid and copious production of proinflammatory cytokines by peripheral blood γδ T cells in response to aminobisphosphonates is inhibited by statins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. erc.bioscientifica.com [erc.bioscientifica.com]

- 14. benchchem.com [benchchem.com]

- 15. US6201148B1 - Process for preparing this compound - Google Patents [patents.google.com]

- 16. EP1169326B1 - Process for preparing this compound - Google Patents [patents.google.com]

- 17. CN104558028A - Preparation method for alendronate sodium - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. WO2007056417A2 - Synthesis of alendronate sodium trihydrate - Google Patents [patents.google.com]

The Pharmacodynamics of Alendronic Acid: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacodynamics of alendronic acid in preclinical models, providing a comprehensive overview of its mechanism of action, efficacy in various animal models of bone loss, and the experimental methodologies used to elucidate its effects.

Core Mechanism of Action: Inhibition of Farnesyl Pyrophosphate Synthase

This compound, a potent nitrogen-containing bisphosphonate, primarily exerts its anti-resorptive effects by targeting osteoclasts, the cells responsible for bone breakdown. Its principal mechanism involves the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[1][2] This pathway is crucial for the production of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[2][3]

The inhibition of FPPS disrupts the post-translational prenylation of small GTP-binding proteins, including Ras, Rho, and Rac, which are vital for normal osteoclast function.[2][3] This disruption leads to several downstream effects:

-

Loss of the Ruffled Border: Osteoclasts lose their characteristic ruffled border, a specialized membrane structure essential for the secretion of acid and enzymes that dissolve bone mineral and matrix.

-

Impaired Cell Adhesion: The ability of osteoclasts to adhere to the bone surface is compromised.

-

Induction of Apoptosis: this compound promotes programmed cell death (apoptosis) in osteoclasts.

This targeted action on osteoclasts effectively reduces the rate of bone resorption, leading to an increase in bone mass and strength.

Signaling Pathway: Mevalonate Pathway Inhibition

Caption: this compound inhibits FPPS in the mevalonate pathway.

Secondary Signaling Pathway: Interferon-β/STAT1

Recent preclinical studies have suggested a secondary mechanism of action for this compound involving the interferon-β (IFN-β)/signal transducer and activator of transcription 1 (STAT1) signaling pathway.[4][5] This pathway appears to contribute to the bone-forming effects of this compound by promoting osteoblast differentiation and function.[4][5]

In an ovariectomized rat model, this compound treatment was shown to:[4]

-

Increase the expression of IFN-β in osteoblasts.

-

Enhance the phosphorylation of STAT1 in osteoblasts.

-

Upregulate the expression of osteoblast differentiation markers such as osteocalcin and Runx2.

Signaling Pathway: IFN-β/STAT1 Pathway in Osteoblasts

Caption: this compound stimulates the IFN-β/STAT1 pathway.

Quantitative Data from Preclinical Models

The efficacy of this compound has been extensively evaluated in various preclinical models of osteoporosis, primarily in ovariectomized (OVX) rodents and non-human primates.

Effects on Bone Mineral Density (BMD) in Ovariectomized (OVX) Animals

| Animal Model | Dose | Duration | Site | BMD Change vs. OVX Control | Reference(s) |

| Rat | 0.1 mg/kg/day (oral) | - | Vertebrae | Prevention and reversal of bone loss | [6] |

| Rat | 1 mg/kg/day | - | Femur, Tibia | Increased | [7] |

| Baboon | 0.05 mg/kg (IV, every 2 weeks) | 1 year | Lumbar Spine | Dose-dependent prevention of bone loss | [8] |

| Baboon | 0.25 mg/kg (IV, every 2 weeks) | 1 year | Lumbar Spine | Dose-dependent prevention of bone loss | [8] |

Effects on Bone Turnover Markers in Ovariectomized (OVX) Rats

| Marker | Treatment Group | Change vs. OVX Control | Reference(s) |

| Alkaline Phosphatase (ALP) | Alendronate | Decreased | [9] |

| Osteocalcin | Alendronate | No significant change or decrease | [7][10] |

| Tartrate-Resistant Acid Phosphatase (TRAP) | Alendronate | Decreased | [9] |

Effects on Bone Histomorphometry in Ovariectomized (OVX) Rats

| Parameter | Treatment Group | Change vs. OVX Control | Reference(s) |

| Trabecular Bone Volume (BV/TV) | Alendronate | Increased | [10] |

| Trabecular Number (Tb.N) | Alendronate | Increased | [10] |

| Trabecular Separation (Tb.Sp) | Alendronate | Decreased | [10] |

| Trabecular Thickness (Tb.Th) | Alendronate | Increased | [10] |

Experimental Protocols

Ovariectomized (OVX) Rat Model of Postmenopausal Osteoporosis

A widely used and accepted model for studying postmenopausal osteoporosis.[7]

-

Animal Strain: Female Wistar or Sprague-Dawley rats are commonly used.

-

Ovariectomy Procedure: Bilateral ovariectomy is performed under anesthesia to induce estrogen deficiency, which leads to rapid bone loss. A sham operation (laparotomy without removal of ovaries) is performed on the control group.

-

This compound Administration: this compound is typically administered orally via gavage or through subcutaneous or intravenous injections. Dosages can range from 0.1 to 5 mg/kg/day depending on the study design.[6][11]

-

Outcome Measures:

-

Bone Mineral Density (BMD): Measured at various skeletal sites (e.g., femur, tibia, lumbar spine) using dual-energy X-ray absorptiometry (DEXA).[9]

-

Biomechanical Testing: Mechanical properties of bones (e.g., strength, stiffness) are assessed using methods like three-point bending tests.

-

Biochemical Markers: Serum and urine levels of bone turnover markers (e.g., ALP, osteocalcin, CTX, TRAP) are quantified using ELISA or other immunoassays.

-

Histomorphometry: Undecalcified bone sections are prepared and stained to quantify static and dynamic parameters of bone structure and remodeling, such as trabecular bone volume, number, thickness, and separation.

-

Ovariectomized (OVX) Baboon Model

This model is considered to be more clinically relevant to human postmenopausal osteoporosis due to the physiological similarities between baboons and humans.[6][8]

-

Animal Model: Adult female baboons (Papio anubis).

-

Ovariectomy and Treatment: Similar to the rat model, bilateral ovariectomy is performed. This compound has been administered intravenously at doses of 0.05 and 0.25 mg/kg every two weeks for up to a year.[8]

-

Outcome Measures: Similar to the rat model, including BMD measurements, biochemical markers, and bone histomorphometry.

Experimental Workflow

Caption: A typical preclinical experimental workflow for this compound.

Conclusion

Preclinical studies have robustly demonstrated the efficacy of this compound in preventing and treating bone loss in various animal models. Its primary mechanism of action, the inhibition of FPPS in osteoclasts, is well-established. Emerging evidence also points to a role in promoting bone formation through the IFN-β/STAT1 pathway. The quantitative data and detailed experimental protocols summarized in this guide provide a valuable resource for researchers and professionals in the field of bone biology and drug development.

References

- 1. Small interfering RNA knocks down the molecular target of alendronate, farnesyl pyrophosphate synthase, in osteoclast and osteoblast cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alendronate mechanism of action: geranylgeraniol, an intermediate in the mevalonate pathway, prevents inhibition of osteoclast formation, bone resorption, and kinase activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alendronate promotes osteoblast differentiation and bone formation in ovariectomy-induced osteoporosis through interferon-β/signal transducer and activator of transcription 1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alendronate promotes osteoblast differentiation and bone formation in ovariectomy-induced osteoporosis through interferon-β/signal transducer and activator of transcription 1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preclinical pharmacology of alendronate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effect of alendronate sodium on trabecular bone structure in an osteoporotic rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The bisphosphonate, alendronate, prevents bone loss in ovariectomized baboons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2024.sci-hub.st [2024.sci-hub.st]

- 10. An NMR Metabolomic Study on the Effect of Alendronate in Ovariectomized Mice | PLOS One [journals.plos.org]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Long-Term Effects of Alendronic Acid on Bone Matrix Mineralization

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alendronic acid, a potent nitrogen-containing bisphosphonate, is a cornerstone in the management of osteoporosis. Its primary mechanism involves the inhibition of osteoclast-mediated bone resorption, leading to a significant increase in bone mineral density (BMD) and a reduction in fracture risk.[1][2][3] This technical guide provides an in-depth analysis of the long-term effects of this compound on the bone matrix, with a specific focus on the dynamics of mineralization. Through a review of extensive clinical data, histomorphometric analyses, and advanced imaging studies, this document elucidates the nuanced impact of prolonged this compound therapy on bone quality, turnover, and material properties. Key findings indicate that while this compound effectively suppresses bone turnover, it does not impair the intrinsic process of mineralization.[4] Long-term treatment leads to an increased degree of bone mineralization, but current evidence suggests this does not adversely affect the mechanical properties of the bulk bone tissue.[5] However, the profound suppression of bone remodeling is associated with a rare but serious risk of atypical femoral fractures (AFFs), a critical consideration for long-term therapeutic strategies.[6][7] This guide synthesizes quantitative data, details key experimental methodologies, and provides visual representations of the underlying biological pathways and experimental workflows to serve as a comprehensive resource for the scientific community.

Mechanism of Action of this compound

This compound selectively targets osteoclasts, the primary cells responsible for bone resorption. As a nitrogen-containing bisphosphonate, its molecular action is centered on the intracellular mevalonate pathway.[8][9][10]

-

Binding to Bone Mineral: this compound has a high affinity for hydroxyapatite, the mineral component of bone, and preferentially binds to sites of active bone remodeling.[11][12]

-

Internalization by Osteoclasts: During bone resorption, osteoclasts internalize the this compound bound to the bone matrix.[9]

-

Inhibition of Farnesyl Pyrophosphate Synthase (FDPS): Inside the osteoclast, this compound inhibits the enzyme Farnesyl Pyrophosphate Synthase (FDPS).[9][11][13] This enzyme is critical for the synthesis of isoprenoid lipids, such as farnesyl diphosphate (FPP) and geranylgeranyl diphosphate (GGPP).[8][14]

-

Disruption of Protein Prenylation: The inhibition of FDPS prevents the prenylation (the attachment of isoprenoid groups) of small GTPase signaling proteins like Ras, Rho, and Rac.[8][9]

-

Osteoclast Inactivation and Apoptosis: These non-prenylated proteins are essential for maintaining the osteoclast's cytoskeleton, ruffled border formation, and intracellular trafficking.[9][14] Their dysfunction leads to osteoclast inactivation and apoptosis, thereby potently inhibiting bone resorption.[14]

Quantitative Effects on Bone Parameters

Long-term therapy with this compound induces measurable changes in bone mineral density, bone turnover markers, and histomorphometric indices.

Bone Mineral Density (BMD)

Clinical trials consistently demonstrate that this compound progressively increases BMD at key skeletal sites for up to 10 years.[12][15] The most significant gains are observed in the lumbar spine and hip.[10][16] While BMD at the lumbar spine may continue to increase over a decade, gains at the hip can plateau after approximately five years.[10]

| Study Reference | Duration | Skeletal Site | Mean BMD Increase vs. Placebo/Baseline |

| Alendronate Phase III Osteoporosis Treatment Study Group[15] | 3 Years | Lumbar Spine | 8.8% |

| Femoral Neck | 5.9% | ||

| Trochanter | 7.8% | ||

| Total Body | 2.5% | ||

| Li, et al.[16] | 1 Year | Lumbar Spine | 5.1% |

| Femoral Neck | 2.5% | ||

| Black, et al. (FLEX Trial)[2] | 5 Years (vs. discontinuation) | Total Hip | Maintained (vs. decrease in placebo) |

| Lumbar Spine | Continued increase (vs. plateau in placebo) |

Bone Turnover Markers (BTMs)

Consistent with its mechanism of action, this compound significantly suppresses the rate of bone turnover. This is reflected by a marked reduction in both bone resorption and formation markers in serum and urine.[16][17]

| Study Reference | Duration | Bone Formation Marker (BALP) | Bone Resorption Marker (DPD) |

| Li, et al.[16] | 1 Year | ↓ 39.9% | ↓ 42.6% |

Bone Histomorphometry

Analyses of transiliac crest bone biopsies from patients on long-term this compound provide direct evidence of its effects at the tissue level. The primary finding is a profound reduction in bone remodeling activity.[4][18]

| Parameter | Finding After 2-3 Years of Alendronate | Implication | Reference |

| Activation Frequency | Significantly decreased (~87-92%) | Markedly reduced rate of new remodeling unit initiation | [4][18] |

| Mineralizing Surface | Significantly decreased (~92%) | Fewer sites of active bone formation | [4][18] |

| Mineral Apposition Rate (MAR) | Unaffected | The rate at which individual osteoblasts deposit new matrix is not impaired | [4] |

| Osteoid Thickness & Volume | Significantly decreased | Reduced amount of unmineralized new bone, consistent with lower turnover | [4] |

| Wall Thickness | Significant increase (at 24 months) | Suggests a potential positive bone balance in individual remodeling units | [4] |

Impact on Bone Matrix Mineralization

A key question for long-term safety and efficacy is how the sustained suppression of bone turnover affects the quality and material properties of the bone matrix itself.

Degree of Mineralization

By reducing the rate at which bone is remodeled, this compound extends the lifespan of bone structural units. This prolonged secondary mineralization phase allows for greater accumulation of calcium and phosphate, leading to an overall increase in the degree of mineralization.[19][20]

-

Short-Term (< 5 years): Studies show a clear shift towards higher mean mineralization values and a reduction in the proportion of newly formed, less mineralized bone.[21]

-

Long-Term (5-10 years): Over longer periods, the bone appears to reach a new steady state. The mineralization pattern tends to revert towards a normal level of heterogeneity, and there is no evidence of progressive hypermineralization in the bulk tissue.[22] A study using Raman microspectroscopy on biopsies from patients treated for 10 years found only minimal, transient alterations in bone material properties, which were confined to actively forming surfaces and did not affect the overall tissue.[5]

Concerns: Atypical Femoral Fractures (AFFs)

The most significant concern associated with the long-term suppression of bone turnover is the rare occurrence of atypical femoral fractures.[23][24][25] These are stress or insufficiency fractures of the subtrochanteric or diaphyseal femur. The prevailing hypothesis is that severely suppressed remodeling impairs the natural process of repairing microdamage that accumulates from daily mechanical stress.[17][26]

-

Risk Factor: The risk of AFFs increases with the duration of bisphosphonate therapy, particularly beyond five years.[6][7]

-

Absolute Risk: It is critical to note that the absolute risk of AFFs remains very low and, for most patients with osteoporosis, is outweighed by the benefit of preventing common fragility fractures.[6]

References

- 1. Alendronate: an update of its use in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Long-term treatment with bisphosphonates and their safety in postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alendronate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Histomorphometric assessment of the long-term effects of alendronate on bone quality and remodeling in patients with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of long-term alendronate treatment on postmenopausal osteoporosis bone material properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Atypical Femoral Fractures: Epidemiology, Etiology, and Patient Management - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Association between alendronate and atypical femur fractures: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. ClinPGx [clinpgx.org]

- 10. Bisphosphonates | International Osteoporosis Foundation [osteoporosis.foundation]

- 11. youtube.com [youtube.com]

- 12. Long-term consequences of osteoporosis therapy with bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Alendronate is a specific, nanomolar inhibitor of farnesyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Alendronate mechanism of action: geranylgeraniol, an intermediate in the mevalonate pathway, prevents inhibition of osteoclast formation, bone resorption, and kinase activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Alendronate increases BMD at appendicular and axial skeletons in patients with established osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Long-Term Bisphosphonate Use and Increased Fracture Risk | Dynamic Chiropractic [dynamicchiropractic.com]

- 18. scispace.com [scispace.com]

- 19. ors.org [ors.org]

- 20. Effects of long-term alendronate treatment on bone mineralisation, resorption parameters and biomechanics of single human vertebral trabeculae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effect of Long-Term Treatment with Alendronate on Bone Repair and Mineralization Around Implants in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Long-term safety of antiresorptive treatment: bone material, matrix and mineralization aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Long-term use of bisphosphonates in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Academic Strive | Atypical Femur Fractures after Long-Term Treatment with Alendronate: A Review [academicstrive.com]

- 25. Osteoporosis: Atypical thigh bone fractures [theros.org.uk]

- 26. Atypical femur fractures: current understanding and approach to management - PMC [pmc.ncbi.nlm.nih.gov]

Alendronic Acid's Impact on Osteoclast Apoptosis Signaling Pathways: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Alendronic acid, a potent nitrogen-containing bisphosphonate, is a cornerstone in the management of osteoclast-mediated bone diseases such as osteoporosis. Its therapeutic efficacy is primarily attributed to its ability to induce osteoclast apoptosis, thereby inhibiting bone resorption. This guide provides an in-depth exploration of the molecular mechanisms and signaling pathways through which this compound exerts its pro-apoptotic effects on osteoclasts. We will detail the inhibition of farnesyl pyrophosphate synthase (FPPS), the subsequent disruption of small GTPase prenylation, and the activation of downstream apoptotic cascades. This document includes quantitative data from key studies, detailed experimental protocols, and visual diagrams of the involved signaling pathways to serve as a comprehensive resource for the scientific community.

Core Mechanism of Action: Inhibition of the Mevalonate Pathway

The primary molecular target of this compound and other nitrogen-containing bisphosphonates is the enzyme Farnesyl Pyrophosphate Synthase (FPPS) within the mevalonate pathway.[1][2][3][4] After being taken up by osteoclasts during bone resorption, this compound binds to bone hydroxyapatite.[2] Inside the osteoclast, it inhibits FPPS, a critical enzyme that produces isoprenoid lipids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[1][5] These molecules are essential for the post-translational modification process known as prenylation.

The inhibition of FPPS leads to a deficiency of FPP and GGPP, which in turn prevents the prenylation of small GTP-binding proteins (GTPases) such as Ras, Rho, and Rac.[2][4][5] Prenylation is the covalent attachment of isoprenoid lipids to these proteins, a process vital for their proper localization to cellular membranes and their subsequent function in intracellular signaling.[5][6] The disruption of these signaling pathways is a key event that ultimately triggers osteoclast apoptosis.[2][7][8]

Figure 1: this compound inhibits FPPS in the mevalonate pathway.

Signaling Pathways to Apoptosis

The loss of functional, prenylated small GTPases initiates a cascade of events culminating in programmed cell death. This process involves key regulators of apoptosis, including the Bcl-2 family of proteins and the caspase enzyme family.

Role of Bcl-2 Family Proteins

The Bcl-2 family of proteins consists of both pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members that regulate the integrity of the mitochondrial outer membrane.[9] Studies have shown that treatment with this compound leads to a decreased expression of the anti-apoptotic protein Bcl-2 and an increased expression of the pro-apoptotic protein Bax.[7] This shift in the Bax/Bcl-2 ratio favors mitochondrial permeabilization and the release of pro-apoptotic factors like cytochrome c. Interestingly, in certain inflammatory conditions like rheumatoid arthritis, high levels of TNF-alpha can upregulate the anti-apoptotic protein Bcl-xL, making osteoclasts less susceptible to alendronate-induced apoptosis.[10]

Caspase Cascade Activation

The release of cytochrome c from the mitochondria into the cytosol is a critical step in the intrinsic pathway of apoptosis. In the cytosol, cytochrome c associates with Apaf-1 to form the apoptosome, which in turn activates initiator caspases, such as caspase-9.[11][12] These initiator caspases then cleave and activate effector caspases, like caspase-3, which are the executioners of apoptosis.[7] Alendronate treatment has been shown to increase the expression of cleaved caspase-3 in osteoclasts.[7] All bisphosphonates, including alendronate, induce caspase-dependent cleavage of the Mst1 kinase, another event associated with the apoptotic pathway.[8]

References

- 1. Small interfering RNA knocks down the molecular target of alendronate, farnesyl pyrophosphate synthase, in osteoclast and osteoblast cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of protein prenylation by bisphosphonates causes sustained activation of Rac, Cdc42, and Rho GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alendronate induces osteoclast precursor apoptosis via peroxisomal dysfunction mediated ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bisphosphonates act directly on the osteoclast to induce caspase cleavage of mst1 kinase during apoptosis. A link between inhibition of the mevalonate pathway and regulation of an apoptosis-promoting kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 10. Tumor necrosis factor prevents alendronate-induced osteoclast apoptosis in vivo by stimulating Bcl-xL expression through Ets-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. alliedacademies.org [alliedacademies.org]

- 12. alliedacademies.org [alliedacademies.org]

In-Vitro Characterization of Alendronic Acid's Antiresorptive Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro methodologies used to characterize the antiresorptive properties of alendronic acid, a nitrogen-containing bisphosphonate widely prescribed for the treatment of osteoporosis and other bone disorders.[1][2] This document details the molecular mechanism of this compound, outlines key experimental protocols, presents quantitative data from various in-vitro studies, and visualizes the critical signaling pathways and experimental workflows involved in its characterization.

Molecular Mechanism of Action

This compound exerts its potent antiresorptive effects by primarily targeting osteoclasts, the cells responsible for bone breakdown.[1] Upon administration, this compound binds to the bone mineral matrix.[3] During bone resorption, as osteoclasts acidify the bone surface, this compound is released and internalized by these cells through endocytosis.[4][5]

Inside the osteoclast, this compound inhibits farnesyl diphosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[1][4][6][7][8] This inhibition prevents the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential isoprenoid lipids required for the post-translational modification (prenylation) of small GTP-binding proteins such as Ras, Rho, and Rac.[3][4][9] The disruption of protein prenylation interferes with crucial cellular processes in osteoclasts, including cytoskeletal organization, vesicular trafficking, and ruffled border formation, ultimately leading to osteoclast apoptosis and a reduction in bone resorption.[1][3]

Quantitative Data on In-Vitro Efficacy

The following tables summarize quantitative data from various studies on the in-vitro effects of this compound.

Table 1: Inhibition of Farnesyl Diphosphate Synthase (FPPS)

| Bisphosphonate | IC50 (nM) for human FPPS | Reference |

| Alendronate | 460 | [6] |

| Risedronate | 3.9 | [6] |

| Pamidronate | 500 | [6] |

| Etidronate | 80,000 | [6] |

Table 2: Effects on Osteoclast Formation and Activity

| Cell Type | Alendronate Concentration | Effect | Reference |

| Murine Osteoclasts | 10 µM | 50-75% reduction in osteoclast number | [3] |

| Murine Osteoclasts | 10 µM | 60-70% reduction in bone resorption | [3] |

| RAW 264.7-derived Osteoclasts | 10⁻¹⁰ M | Maximum inhibition of TRAP activity and expression of TRAP and cathepsin K | [10] |

| Human Peripheral Blood Mononuclear Cell-derived Osteoclasts | ≤10⁻⁷ M | Inhibition of bone resorption | [11] |

| Human Peripheral Blood Mononuclear Cell-derived Osteoclasts | 10⁻⁵ M | Profound decrease in osteoclast number and resorption | [11] |

| Rat Peripheral Blood Mononuclear Cells | 10⁻⁶ M | Cytotoxic effect | [12] |

| Rat Peripheral Blood Mononuclear Cells | 10⁻⁸ and 10⁻¹⁰ M | Promotion of proliferation and osteoclast-like cell formation | [12] |

Key Experimental Protocols

Osteoclast Formation and Activity Assay

Objective: To assess the effect of this compound on the differentiation of osteoclast precursors into mature osteoclasts and their resorptive activity.

Methodology:

-

Cell Culture: Murine bone marrow cells or RAW 264.7 macrophage precursor cells are cultured in the presence of macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor-κB ligand (RANKL) to induce osteoclast differentiation.[10][12][13]

-

Treatment: Differentiated osteoclasts are treated with varying concentrations of this compound.

-

TRAP Staining: Cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts. TRAP-positive multinucleated cells (containing three or more nuclei) are counted to quantify osteoclast formation.[10]

-

Gene Expression Analysis: The expression of osteoclast-specific markers such as TRAP, cathepsin K, and calcitonin receptor can be quantified using real-time polymerase chain reaction (RT-PCR).[10][13]

Bone Resorption Pit Assay

Objective: To directly measure the resorptive activity of mature osteoclasts.

Methodology:

-

Substrate Preparation: Osteoclasts are cultured on bone-mimicking substrates such as dentine or ivory slices.[11][14]

-

Treatment: The cultures are treated with this compound. This can be done by adding the compound to the culture medium or by pre-incubating the slices with this compound.[11][14]

-

Pit Visualization: After a defined culture period, cells are removed from the substrate, and the surface is stained (e.g., with toluidine blue) to visualize the resorption pits.[15]

-

Quantification: The total area of resorption pits is measured using image analysis software.

Osteoclast Apoptosis Assay

Objective: To determine if this compound induces apoptosis in osteoclasts.

Methodology:

-

Cell Culture and Treatment: Osteoclasts are cultured and treated with this compound as described above.

-

Apoptosis Detection: Apoptosis can be assessed using several methods:

-

Annexin V/Propidium Iodide Staining: Cells are stained with Annexin V-FITC and propidium iodide and analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic.[16]

-

Caspase Activity Assay: The activity of caspases, key mediators of apoptosis, can be measured using colorimetric or fluorometric assays. For instance, increased caspase-3 expression can be detected by Western blot analysis.[17]

-

Nuclear Staining: Staining with fluorescent dyes like Hoechst 33342 allows for the visualization of nuclear condensation and fragmentation, which are characteristic features of apoptosis.[16]

-

Visualizations

Signaling Pathway of this compound in Osteoclasts

Caption: this compound's mechanism of action in osteoclasts.

Experimental Workflow for In-Vitro Characterization

Caption: Workflow for characterizing this compound's effects.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. tandfonline.com [tandfonline.com]

- 3. Alendronate mechanism of action: geranylgeraniol, an intermediate in the mevalonate pathway, prevents inhibition of osteoclast formation, bone resorption, and kinase activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. mdpi.com [mdpi.com]

- 6. Alendronate is a specific, nanomolar inhibitor of farnesyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Small interfering RNA knocks down the molecular target of alendronate, farnesyl pyrophosphate synthase, in osteoclast and osteoblast cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships for inhibition of farnesyl diphosphate synthase in vitro and inhibition of bone resorption in vivo by nitrogen-containing bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Effects of alendronate on osteoclast formation and activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Human osteoclast formation and activity in vitro: effects of alendronate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Effect of Alendronate on Osteoclastogenesis in Different Combinations of M-CSF and RANKL Growth Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Alendronate distributed on bone surfaces inhibits osteoclastic bone resorption in vitro and in experimental hypercalcemia models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Alendronate promotes osteoblast differentiation and bone formation in ovariectomy-induced osteoporosis through interferon-β/signal transducer and activator of transcription 1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. BioKB - Publication [biokb.lcsb.uni.lu]

- 17. researchgate.net [researchgate.net]

Alendronic Acid's Molecular Interaction with Hydroxyapatite: A Technical Guide

Abstract: Alendronic acid, a potent nitrogen-containing bisphosphonate, is a cornerstone in the management of osteoporosis and other metabolic bone diseases. Its therapeutic efficacy is fundamentally anchored to its high affinity for hydroxyapatite (HA), the primary inorganic constituent of bone. This technical guide provides an in-depth exploration of the molecular-level interactions between this compound and hydroxyapatite. It details the binding mechanisms, presents quantitative affinity data, outlines key experimental protocols for characterization, and visualizes the complex relationships governing this critical drug-mineral interaction. This document is intended for researchers, scientists, and professionals in the field of drug development and bone biology.

Introduction

This compound, chemically known as (4-amino-1-hydroxybutylidene) bisphosphonic acid, belongs to the bisphosphonate class of drugs, which are synthetic analogs of pyrophosphate.[1] Its primary mechanism of action involves the inhibition of osteoclast-mediated bone resorption.[2][3] This action is predicated on the drug's ability to selectively target and adsorb to the bone mineral surface, which is primarily composed of hydroxyapatite [Ca₁₀(PO₄)₆(OH)₂].[4][5] Understanding the precise nature of the alendronate-hydroxyapatite interaction is crucial for optimizing drug design, improving delivery systems, and elucidating the full spectrum of its biological effects.

The interaction is a complex process involving multidentate coordination and hydrogen bonding, governed by the unique structural features of the alendronate molecule and the specific crystallography of the hydroxyapatite surface.

The Molecular Binding Mechanism

The high affinity of this compound for hydroxyapatite is primarily mediated by its P-C-P backbone, which chelates calcium ions (Ca²⁺) on the hydroxyapatite surface.[6] Several key functional groups within the alendronate molecule play distinct roles in this interaction:

-

Phosphonate Groups (PO₃²⁻): The two phosphonate groups are the primary anchors. They bind to the Ca²⁺ ions on the hydroxyapatite surface in a bidentate or tridentate fashion.[7] This strong electrostatic interaction is the main driver of the high binding affinity.

-

α-Hydroxyl Group (-OH): The hydroxyl group on the central carbon atom (the R¹ substituent) significantly enhances binding affinity.[5] It acts as a third point of attachment to the surface, forming an additional coordinate bond with a calcium ion, thus creating a stable tridentate binding conformation.

-

Amino Group (-NH₂): The terminal amino group in the R² side chain also contributes to the binding. The zwitterionic character of alendronate allows the positively charged nitrogen to interact favorably, potentially enabling the phosphonate groups to engage in multidentate binding.[4]

Computational studies and experimental data suggest that alendronate molecules arrange themselves on the hydroxyapatite surface, displacing orthophosphate ions from the mineral matrix.[5] The specific conformation and orientation are influenced by the crystallographic face of the hydroxyapatite and the local ionic environment.

Below is a diagram illustrating the proposed binding mechanism of alendronate to the hydroxyapatite surface.

Caption: Alendronate Binding Mechanism

Quantitative Analysis of Binding Affinity

The interaction between this compound and hydroxyapatite can be quantified using several experimental techniques. Adsorption isotherm models, particularly the Langmuir model, are frequently used to determine binding affinity constants (Kₗ) and maximum adsorption capacities.

Adsorption Isotherm Data

The Langmuir model assumes monolayer adsorption onto a surface with a finite number of identical binding sites. The affinity constant, Kₗ, provides a measure of the strength of the interaction.

| Bisphosphonate | Substrate | pH | Temperature (°C) | Affinity Constant (Kₗ) (x 10⁶ M⁻¹) | Reference |

| Alendronate | Hydroxyapatite (HAP) | 5.50 | 37.0 | 2.65 | [4] |

| Alendronate | Carbonated Apatite (CAP) | 5.50 | 37.0 | 0.22 | [4] |

| Zoledronate | Hydroxyapatite (HAP) | 5.50 | 37.0 | 3.10 | [4] |

| Risedronate | Hydroxyapatite (HAP) | 5.50 | 37.0 | 2.73 | [4] |

Note: These values highlight that alendronate has a high affinity for pure hydroxyapatite, which is comparable to other potent bisphosphonates like risedronate and zoledronate. The affinity is significantly lower for carbonated apatite, suggesting that the mineral composition of bone influences drug binding.[4]

Thermodynamic Data

Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of the binding interaction, including enthalpy (ΔH) and entropy (ΔS) changes. Studies on human bone reveal two distinct binding sites for bisphosphonates.[8]

| Binding Site | Gibbs Free Energy (ΔG) (kcal/mol) | Enthalpy (ΔH) (kcal/mol) | Entropy (-TΔS) (kcal/mol) | Binding Characteristic |

| Site A | ~ -5.2 | Varies | ~ -4.2 | Weak, highly populated, entropy-driven |

| Site B | ~ -8.5 | Varies | Varies | Strong, lower occupancy |

Note: For alendronate, binding to both sites is predominantly entropy-driven, suggesting that the displacement of water molecules and counter-ions from the hydroxyapatite surface and the drug molecule plays a significant role in the overall binding process.[8]

Experimental Protocols

A variety of analytical techniques are employed to characterize the alendronate-hydroxyapatite interaction. Below are detailed methodologies for key experiments.

Langmuir Adsorption Isotherms

This protocol determines the adsorption affinity constant by measuring the decrease in dissolution rate of hydroxyapatite in the presence of alendronate.

-

Preparation of Solutions: Prepare a series of solutions with varying concentrations of this compound (e.g., 0.5 µM to 50.0 µM) in a buffer solution at the desired pH (e.g., 5.50 or 7.4) and physiological ionic strength (0.15 M).[4]

-

Constant Composition Dissolution: Introduce hydroxyapatite seed crystals into a thermostated reaction vessel at 37°C.[4]

-

Initiation of Dissolution: Initiate dissolution by adding the buffered alendronate solution. Maintain a constant composition of the solution by titrating with appropriate reagents to compensate for ions consumed during dissolution.

-

Monitoring: Monitor the dissolution rate by recording the volume of titrant added over time.

-

Data Analysis: Calculate the percentage inhibition of dissolution for each alendronate concentration. The adsorption affinity constant (Kₗ) can then be calculated from the kinetics data based on the Langmuir model.[4]

Caption: Langmuir Isotherm Workflow

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on the surface of hydroxyapatite after alendronate adsorption.

-

Sample Preparation: Incubate hydroxyapatite powder or a coated surface in a solution of this compound for a specified time (e.g., 24 hours).

-

Washing and Drying: Thoroughly wash the sample with deionized water to remove any non-adsorbed alendronate and dry it under vacuum.

-

XPS Analysis: Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.

-

Survey Scan: Perform a survey scan to identify all elements present on the surface.

-

High-Resolution Scans: Acquire high-resolution spectra for the elements of interest, such as Calcium (Ca 2p), Phosphorus (P 2p), Oxygen (O 1s), and Nitrogen (N 1s). The presence of the N 1s peak confirms the adsorption of nitrogen-containing alendronate.[9]

-

Data Interpretation: Analyze the binding energies and peak shapes to determine the chemical environment of the atoms, providing insights into the bonding between alendronate and the hydroxyapatite surface.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding event, allowing for the determination of all thermodynamic parameters in a single experiment.[10][11]

-

Sample Preparation: Prepare a solution of this compound (in the syringe) and a suspension of finely ground human bone or synthetic hydroxyapatite (in the sample cell) in a matching buffer. Degas both solutions to prevent bubble formation.

-

Instrument Setup: Equilibrate the ITC instrument to the desired temperature (e.g., 37°C).

-

Titration: Perform a series of small, sequential injections of the alendronate solution into the hydroxyapatite suspension while stirring.

-

Heat Measurement: The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells after each injection. This is recorded as a heat-rate (μcal/sec) over time.

-

Data Analysis: Integrate the heat-rate peaks to obtain the heat change (ΔH) for each injection. Plot the heat change per mole of injectant against the molar ratio of alendronate to hydroxyapatite. Fit the resulting binding isotherm to a suitable model (e.g., a two-site binding model) to determine the binding affinity (Kₐ), stoichiometry (n), and enthalpy (ΔH) for each binding site.[8] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Caption: ITC Experimental Workflow

Biological Implications and Signaling